molecular formula C9H18O3 B12552081 Acetic acid;5-methylhex-3-en-2-ol CAS No. 146513-39-5

Acetic acid;5-methylhex-3-en-2-ol

Cat. No.: B12552081
CAS No.: 146513-39-5
M. Wt: 174.24 g/mol
InChI Key: STZQJNJXIUHBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with widespread industrial applications, including use in vinegar, chemical synthesis, and environmental remediation. It is characterized by its polar carboxyl group (-COOH), which enables hydrogen bonding and ionic interactions, making it effective in adsorption processes .

5-Methylhex-3-en-2-ol (C₇H₁₄O) is an unsaturated alcohol with a six-carbon chain, a hydroxyl group at position 2, a double bond at position 3, and a methyl branch at position 5.

Properties

CAS No.

146513-39-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;5-methylhex-3-en-2-ol

InChI

InChI=1S/C7H14O.C2H4O2/c1-6(2)4-5-7(3)8;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4)

InChI Key

STZQJNJXIUHBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methylhex-3-en-2-ol typically involves the esterification of 5-methylhex-3-en-2-ol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or an acid ion-exchange resin. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through a continuous process involving the esterification of 5-methylhex-3-en-2-ol with acetic acid. The reaction is conducted in a reactor equipped with a distillation column to separate the product from the reaction mixture. The use of a continuous process allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Acetic acid;5-methylhex-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-methylhex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release acetic acid and 5-methylhex-3-en-2-ol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Adsorption Performance of Acetic Acid-Modified Biochar vs. Other Adsorbents
Adsorbent Modifier U(VI) Removal (%) Equilibrium Time
Sludge-based biochar (SBB) None 62.8 30 min
ASBB Acetic acid 97.8 5 min
Fe₃O₄-modified SBB Iron oxide 90.0 20 min
Nitric acid-modified biochar Nitric acid 85.5 15 min

Data sourced from uranium recovery studies .

Research Findings on Mechanisms

  • Acetic Acid in Biochar Modification: Dual Effect: Acetic acid increases biochar’s porosity (BET surface area: 98.4 → 142.7 m²/g) and introduces -COOH groups, enabling monodentate coordination with U(VI) ions . Reusability: ASBB maintains 93% U(VI) removal efficiency after five cycles, outperforming KOH-modified biochar (78%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.